molecular formula C14H19NO2 B14580793 Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester CAS No. 61112-33-2

Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester

Cat. No.: B14580793
CAS No.: 61112-33-2
M. Wt: 233.31 g/mol
InChI Key: YEUUJQSFLNFDIN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester typically involves the esterification of isoquinolinecarboxylic acid with ethanol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinolinecarboxylic acid, 5,6,7,8-tetrahydrodimethyl-, ethyl ester is unique due to its specific ester functional group and tetrahydrodimethyl substitution pattern. These structural features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61112-33-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 3,4-dimethyl-5,6,7,8-tetrahydroisoquinoline-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-4-17-14(16)13-12-8-6-5-7-11(12)9(2)10(3)15-13/h4-8H2,1-3H3

InChI Key

YEUUJQSFLNFDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C2=C1CCCC2)C)C

Origin of Product

United States

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